molecular formula C17H15N B373511 4,8-Dimethyl-3-phenylquinoline

4,8-Dimethyl-3-phenylquinoline

Cat. No.: B373511
M. Wt: 233.31g/mol
InChI Key: WPGYTIYSPYXTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dimethyl-3-phenylquinoline is a quinoline-based compound offered for scientific research and development. Quinolines and their derivatives represent a significant class of heterocyclic compounds in organic and medicinal chemistry, frequently serving as key substructures in natural products and designed molecules . While specific studies on this exact compound are limited, closely related dimethylphenylquinoline derivatives are utilized as building blocks in organic synthesis, particularly for creating more complex fused quinoline structures . Research into analogous quinoline compounds has demonstrated a wide spectrum of potential biological activities, including use as antimalarial, antibacterial, antifungal, and anticancer agents . Furthermore, certain dimethylquinoline isomers are known to be present in food products like tea, acting as potential biomarkers . The mechanism of action for quinoline derivatives varies but often involves interaction with biological enzymes and pathways, such as participating in carbohydrate metabolism or serving as a substrate in synthetic processes . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult safety data sheets for related compounds and adhere to standard laboratory safety protocols when handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15N

Molecular Weight

233.31g/mol

IUPAC Name

4,8-dimethyl-3-phenylquinoline

InChI

InChI=1S/C17H15N/c1-12-7-6-10-15-13(2)16(11-18-17(12)15)14-8-4-3-5-9-14/h3-11H,1-2H3

InChI Key

WPGYTIYSPYXTQB-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=C(C=N2)C3=CC=CC=C3)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C=N2)C3=CC=CC=C3)C

solubility

0.5 [ug/mL]

Origin of Product

United States

Advanced Synthetic Methodologies for 4,8 Dimethyl 3 Phenylquinoline and Analogues

Classic Cyclization Reactions and their Modern Adaptations in Quinoline (B57606) Synthesis

Numerous classical name reactions provide the bedrock for quinoline synthesis, each with inherent strengths and weaknesses. rsc.orgjptcp.com Modern adaptations often focus on improving yields, simplifying procedures, and employing greener, more sustainable conditions. tandfonline.com

Friedländer Annulation and Green Chemistry Approaches

The Friedländer annulation is a straightforward and popular approach for synthesizing polysubstituted quinolines. nih.govresearchgate.net The reaction involves an acid- or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group, followed by cyclodehydration. nih.govustc.edu.cn

For the specific synthesis of 4,8-Dimethyl-3-phenylquinoline, the theoretical reactants would be 2-amino-3-methylacetophenone and phenylacetaldehyde (B1677652) . The reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the final quinoline ring system.

Green Chemistry Adaptations: Modern iterations of the Friedländer synthesis focus on environmentally benign protocols. These include solvent-free conditions and the use of heterogeneous or reusable catalysts. ijcce.ac.irbohrium.com Key advancements include:

Solid-supported Catalysts: Catalysts such as silica-supported P₂O₅ (P₂O₅/SiO₂) have been used to achieve high to excellent yields of polysubstituted quinolines under solvent-free conditions at elevated temperatures (e.g., 80 °C). ijcce.ac.ir

Aqueous Media: Various Brønsted and Lewis acid catalysts have been employed to facilitate the reaction in water, a green solvent. researchgate.net

Photocatalysis: A green tandem approach using methylene (B1212753) blue as a metal-free, photo-redox catalyst has been developed. This method utilizes visible light as a renewable energy source to drive the reaction at room temperature in ethanol (B145695). nih.gov

Microwave Irradiation: The use of microwave irradiation, sometimes in conjunction with catalysts like PEG-supported sulfuric acid (PEG-OSO₃H), can significantly reduce reaction times under solvent-free conditions. nih.gov

Table 1: Comparison of Modern Catalysts for Friedländer Annulation

Catalyst System Reaction Conditions Advantages Source(s)
P₂O₅/SiO₂ 80 °C, Solvent-free High yields, short reaction times, low cost, green protocol. ijcce.ac.ir
Methylene Blue (MB⁺) White LED, Room Temp., EtOH Metal-free, uses renewable energy, operational simplicity. nih.gov
PEG-OSO₃H Microwave irradiation, Solvent-free Excellent yields, recyclable catalyst. nih.gov
Amberlyst-15 Resin Refluxing ethanol Heterogeneous, reusable solid acid catalyst. nih.gov

Skraup Synthesis Variants

The Skraup synthesis, first reported in 1880, is a foundational method for producing quinolines, typically by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). numberanalytics.comwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and oxidation. numberanalytics.com While effective for unsubstituted quinolines, the reaction is notoriously vigorous and sometimes violent. wikipedia.orglookchem.com

To synthesize an analogue like a 3-phenylquinoline (B3031154) using a Skraup-type reaction, glycerol would be replaced by a suitable α,β-unsaturated carbonyl compound, blurring the lines with the Doebner-Miller synthesis.

Modern Adaptations: Refinements to the Skraup reaction have focused on mitigating its violent nature and improving yields.

Use of Moderators: The addition of acetic acid or the use of ferrous sulfate (B86663) can help control the reaction rate. lookchem.com

Green Modifications: A modified Skraup reaction using water as a solvent and microwave irradiation has been developed, offering a more environmentally friendly approach and obtaining quinolines in moderate yields. rsc.orgscispace.com

Alternative Oxidants: While nitrobenzene is traditional, other oxidants like arsenic acid or iodine can be used, with the former resulting in a less violent reaction. wikipedia.orggoogle.com

Doebner-Miller Reaction Refinements

The Doebner-Miller reaction is a modification of the Skraup synthesis that reacts an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst (Brønsted or Lewis acids) to produce substituted quinolines. nih.govwikipedia.orgnumberanalytics.com This method offers greater flexibility in the substitution pattern of the resulting quinoline compared to the classic Skraup reaction. numberanalytics.com For instance, reacting an aniline with cinnamaldehyde (B126680) can yield 2-phenylquinoline. To achieve the 4,8-dimethyl-3-phenyl substitution pattern, one would theoretically start with 2,6-dimethylaniline and an appropriately substituted α,β-unsaturated carbonyl compound like benzylidenepropanal .

The reaction mechanism is complex and subject to debate, with some studies suggesting a fragmentation-recombination pathway. wikipedia.org

Modern Adaptations: Like the Skraup reaction, modern refinements aim to improve efficiency and conditions.

Catalyst Development: A range of Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) and Brønsted acids (e.g., p-toluenesulfonic acid, perchloric acid) are used to catalyze the reaction. wikipedia.org

Biphasic Conditions: To prevent the common side-reaction of acid-catalyzed polymerization of the carbonyl reactant, a biphasic medium can be used to sequester the carbonyl compound in an organic phase, thereby increasing product yield. nih.gov

Heterogeneous Catalysis: The use of phosphotungstic acid under thermal or microwave irradiation conditions has been shown to be an efficient method for synthesizing quinaldines (2-methylquinolines) and lepidines (4-methylquinolines). scispace.com

Pfitzinger Synthesis and its Scope

The Pfitzinger reaction (or Pfitzinger-Borsche reaction) synthesizes quinoline-4-carboxylic acids from the reaction of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. nih.govwikipedia.org The base hydrolyzes isatin to an isatoic acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration. wikipedia.org The resulting carboxylic acid group can often be removed via decarboxylation. jptcp.com

To apply this method to the synthesis of this compound, one would start with 4-methylisatin and 1-phenyl-2-butanone . The reaction would yield This compound-2-carboxylic acid , which would then require a subsequent decarboxylation step.

Scope and Refinements: The Pfitzinger reaction is versatile for creating quinoline-4-carboxylic acids, which are valuable intermediates. nih.govresearchgate.net

Reactant Scope: The reaction accommodates a variety of ketones, including n-alkyl methyl ketones and those leading to 2,3-disubstituted products. nih.govacs.org

Halberkann Variant: The reaction of N-acyl isatins with a base yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Green Alternatives: To avoid harsh bases like KOH, Pfitzinger reactions have been developed in alternative media, such as using aqueous sodium hydroxide (B78521) with enaminones as the carbonyl partner. researchgate.net However, the method can suffer from low yields and the formation of resinous by-products, which complicates purification. researchgate.net

Conrad-Limpach-Knorr Synthesis Approaches

The Conrad-Limpach-Knorr synthesis involves the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org This reaction is highly sensitive to temperature, which dictates the regiochemical outcome. wikipedia.org

Conrad-Limpach Pathway (Lower Temperature): At room temperature, the aniline attacks the more reactive keto group of the β-ketoester, leading to a β-aminoacrylate intermediate. Subsequent thermal cyclization (at ~250 °C) yields a 4-hydroxyquinoline (or its tautomer, 4-quinolone). wikipedia.orgpreprints.org

Knorr Pathway (Higher Temperature): At higher initial temperatures (e.g., 140 °C), the reaction favors the thermodynamically preferred attack at the ester group, forming a β-ketoanilide intermediate, which then cyclizes in strong acid to form a 2-hydroxyquinoline (2-quinolone). wikipedia.org

To synthesize an analogue of the target compound, one could react 2,6-dimethylaniline with ethyl 2-phenylacetoacetate . Following the Conrad-Limpach pathway would theoretically lead to 3-phenyl-4-hydroxy-8-methylquinoline . A subsequent reaction would be needed to remove the hydroxyl group and add the C4-methyl group, making this route less direct for the target compound itself.

Multicomponent Reaction (MCR) Strategies for Quinolines

Multicomponent reactions (MCRs) have become a powerful strategy in organic synthesis due to their efficiency, atom economy, and ability to construct complex molecules in a single step from simple starting materials. rsc.orgorganic-chemistry.orgnih.gov Several MCRs have been adapted for the synthesis of polysubstituted quinolines. rsc.org

A general and flexible MCR approach for synthesizing polysubstituted quinolines involves the reaction of an aniline, an aldehyde, and a third component like an activated alkyne or ketone. rsc.org For example, a three-component reaction of an arylamine, an aldehyde, and acetophenone (B1666503) can yield a range of polysubstituted quinolines. rsc.org The synthesis of This compound via an MCR could potentially be achieved by reacting 2-methylaniline , phenylacetaldehyde , and acetone under appropriate catalytic conditions, although this specific combination is not explicitly documented.

Another prominent MCR is the Povarov reaction, which involves the [4+2] cycloaddition of an imine (formed in situ from an aniline and an aldehyde) with an electron-rich alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. rsc.org

Table 2: Examples of Multicomponent Reactions for Quinoline Synthesis

Components Catalyst Product Type Source(s)
Aniline, Aldehyde, Alkyne Cu(I)/Au(I) 2,4-Disubstituted Quinolines rsc.org
Arylamine, Aldehyde, Acetophenone Silver triflate Polysubstituted Quinolines rsc.org
Arylamine, Ketone, Paraformaldehyde Co(III) 3,4-Disubstituted Quinolines rsc.org
Aniline, Styrene (B11656) Oxide, Aryl Acetylene (B1199291) Molecular Iodine 2-Benzyl-4-arylquinolines rsc.org
Benzaldehyde, Malononitrile, 3-Aminophenol Ammonium (B1175870) Acetate 8-Hydroxy-4-phenyl-1,2-dihydroquinolines nih.gov

Recent Advancements in One-Pot Syntheses of Quinoline Derivatives

One-pot multicomponent reactions (MCRs) have emerged as a powerful and versatile tool for the synthesis of complex molecules like quinoline derivatives from simple starting materials in a single synthetic operation. rsc.orgresearchgate.net These reactions are highly valued for their ability to construct intricate molecular architectures efficiently, saving time, resources, and reducing waste. rsc.orgrsc.orgresearchgate.net

Recent years have seen a surge in the development of novel one-pot methodologies for quinoline synthesis. For instance, a microwave-assisted, one-pot, three-component reaction has been reported for the synthesis of 2,4-substituted quinolines from aromatic amines, aromatic aldehydes, and phenylacetylene (B144264), catalyzed by potassium dodecatungstocobaltate trihydrate. rsc.org Another notable advancement is an acid-mediated and DMSO-assisted one-pot tandem synthesis of 3-substituted-1-aryl-1H-pyrazolo-[3,4-b]quinolines, which avoids the need for transition metals or oxidants. rsc.org

The Povarov reaction, a [4+2] cycloaddition of imines with electron-rich alkenes, is another significant MCR for generating substituted N-heterocycles. researchgate.netbeilstein-journals.org A microwave-assisted, Povarov-type multicomponent synthesis of 4-aryl quinolines has been developed, which involves the reaction of anilines, alkynes, and paraformaldehyde in the presence of camphor (B46023) sulfonic acid (CSA) without a metal catalyst. researchgate.net

Furthermore, a one-pot, three-component method for the synthesis of 6-(aryldiazenyl)-3-iodoquinolines has been developed, utilizing 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine. rsc.org These examples highlight the continuous innovation in one-pot syntheses, providing efficient and environmentally friendly routes to a diverse range of quinoline derivatives. researchgate.netnih.gov

Atom Economy and Efficiency in MCRs

A key advantage of multicomponent reactions (MCRs) is their inherent atom economy and efficiency. rsc.orgrsc.orgresearchgate.net Atom economy is a measure of how much of the starting materials' atoms are incorporated into the final desired product. MCRs, by their nature, are designed to maximize this incorporation, as multiple components are combined in a single step to form a complex product with minimal or no byproducts. rsc.org

Catalytic Approaches in this compound and Quinoline Derivative Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of quinoline derivatives is no exception. Catalytic approaches offer numerous advantages, including milder reaction conditions, higher selectivity, and the ability to facilitate reactions that would otherwise be difficult or impossible.

Transition Metal-Catalyzed Reactions

Transition metals have proven to be exceptionally versatile catalysts for the synthesis of quinolines, enabling a wide array of transformations through various mechanistic pathways.

Iron(III)-Catalyzed Oxidative Annulation

Iron, being an earth-abundant and low-cost metal, has gained significant attention as a catalyst in organic synthesis. Iron(III) catalysts, in particular, have been effectively used in oxidative annulation reactions for the synthesis of quinolines. acs.org For instance, a straightforward iron-catalyzed divergent oxidative tandem synthesis of quinolines from N-alkylanilines has been developed using a TEMPO oxoammonium salt as a mild oxidant, with FeCl₃ showing better results for quinoline synthesis. acs.org

In a one-pot synthesis of disubstituted quinolines via A³-coupling, 1 mol% of FeCl₃ was found to be an effective catalyst. scispace.com Another approach involves an iron-catalyzed acceptorless dehydrogenative coupling of alcohols and amines, where manganese(III) porphyrin chloride complexes have also been shown to catalyze the direct synthesis of quinolines with only hydrogen gas and/or water as byproducts. researchgate.net These methods highlight the potential of iron catalysis in providing sustainable and efficient routes to quinoline derivatives.

CatalystReactantsProductKey Features
FeCl₃N-alkylanilines, olefinsQuinolinesMild oxidative conditions, divergent synthesis. acs.org
FeCl₃Anilines, aldehydes, alkynes2,4-disubstituted quinolines1 mol% catalyst, solvent-free, A³-coupling. scispace.com
Iron pincer complex2-aminobenzyl alcohol, secondary alcohols/ketones/aldehydes/nitrilesSubstituted quinolinesHydrogen-borrowing conditions. researchgate.net
Copper-Catalyzed Cyclization and A³ Coupling

Copper catalysis is a robust and valuable tool for quinoline synthesis, offering mild reaction conditions, high efficiency, and excellent functional group tolerance. rsc.org Copper catalysts have been successfully employed in various cyclization and coupling reactions to construct the quinoline core.

A copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines. organic-chemistry.org This one-pot reaction, using inexpensive CuCl and iodine, proceeds with high selectivity and tolerates a wide range of substrates. organic-chemistry.org Another method involves a copper-catalyzed intermolecular cyclization of anilines and terminal acetylene esters to form C-N and C-C bonds in a cascade process. rsc.org

The A³ coupling reaction, involving an aldehyde, an alkyne, and an amine, is a prominent multicomponent reaction for synthesizing propargylamines, which can be precursors to quinolines. encyclopedia.pub Copper salts, such as CuCl, have been used to catalyze the three-component coupling of anilines, aldehydes, and alkynes to afford quinoline derivatives. mdpi.com A Cu(OTf)₂ catalyst has also been reported for the A³ coupling of various nitrogen sources with aldehydes and alkynes. encyclopedia.pubmdpi.com

CatalystReactantsProductKey Features
CuCl/I₂Aryl aldehydes, anilines, acrylic acid2-substituted quinolinesDecarboxylative cascade cyclization, one-pot. organic-chemistry.org
Copper catalystAnilines, terminal acetylene estersQuinolinesIntermolecular cyclization, cascade process. rsc.org
CuClAnilines, aldehydes, alkynesQuinoline derivativesThree-component A³-coupling. mdpi.com
Cu(OTf)₂Nitrogen sources, aldehydes, alkynesQuinolinesA³-coupling. encyclopedia.pubmdpi.com
Cobalt(III)-Catalyzed C-H Activation

Cobalt catalysis, particularly involving Co(III) species, has emerged as a powerful strategy for C-H activation and functionalization, leading to novel and efficient syntheses of quinolines. researchgate.net

A notable example is the Co(III)-catalyzed one-pot synthesis of 3,4-substituted quinolines from simple aryl amines and ketones with paraformaldehyde. rsc.org This method exhibits good to excellent yields, broad functional group tolerance, and produces only water and hydrogen gas as byproducts, making it an atom-economical and environmentally friendly process. rsc.org The same research group later reported a Co(III)-catalyzed C-H activation of anilines with alkynes for the synthesis of quinolines with exclusive regioselectivity. rsc.org

Mechanistic studies suggest that these reactions may proceed through the formation of a 2-vinylbenzenamine species as an active intermediate. acs.org The use of a well-defined, air-stable molecular cobalt catalyst, CpCo(III), has been reported for the C(sp³)–H bond alkenylation of 8-methylquinoline, demonstrating the versatility of cobalt catalysis. acs.org Furthermore, a CpCo(III)-catalyzed C-8 selective C–H and C–O coupling of quinoline N-oxide with internal alkynes has been developed, using the N-oxide as a traceless directing group. rsc.org

CatalystReactantsProductKey Features
Co(III) catalystAryl amines, ketones, paraformaldehyde3,4-substituted quinolinesOne-pot, atom-economical, environmentally friendly. rsc.org
Co(III) catalystAnilines, alkynesQuinolinesC-H activation, exclusive regioselectivity. rsc.org
CpCo(III)8-methylquinoline, alkynesAlkenylated 8-methylquinolinesC(sp³)–H bond activation. acs.org
CpCo(III)Quinoline N-oxide, internal alkynesC-8 functionalized quinolinesC-H activation, oxygen atom transfer. rsc.org

Non-Metal and Organocatalysis

Organocatalysis provides a valuable metal-free alternative for quinoline synthesis, often utilizing environmentally benign catalysts and mild reaction conditions.

Brønsted acids are classic catalysts for the Friedländer annulation, one of the most direct methods for quinoline synthesis. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. core.ac.uk Various Brønsted acids, from simple mineral acids to more complex organocatalysts, have been employed to promote this cyclization. core.ac.ukrsc.org

Modern approaches have focused on developing reusable and environmentally friendly Brønsted acid catalysts. For example, o-benzenedisulfonimide (B1365397) has been reported as an efficient, reusable homogeneous catalyst for the Friedländer synthesis under mild, solvent-free conditions. core.ac.uk Another metal-free approach describes the Brønsted acid-catalyzed cyclization of N-alkyl anilines with alkynes or alkenes, using oxygen as the oxidant, to produce a range of quinoline derivatives in good yields. rsc.org Trifluoromethanesulfonic acid (CF₃SO₃H) has been used to catalyze an aza Diels–Alder reaction of aldimines with silyl (B83357) enol ethers, which, after oxidation, yields substituted quinolines. oup.com

Molecular iodine has been identified as a highly efficient, mild, and inexpensive catalyst for synthesizing quinolines, particularly via the Friedländer annulation. rsc.org This approach requires only a very low catalyst loading (e.g., 1 mol%) to effectively promote the condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds. rsc.org

Iodine can also catalyze three-component reactions. A notable example is the reaction of a methyl ketone, an arylamine, and an α-ketoester in the presence of iodine. nih.gov In this process, the co-product, hydroiodic acid (HI), acts as a promoter, enhancing the reaction's efficiency and functional group compatibility. nih.gov These iodine-mediated processes represent a green and accessible route to a wide array of substituted quinolines.

Table 4: Iodine-Catalyzed Synthesis of Quinolines

Reaction TypeReactantsCatalyst SystemProduct TypeReference
Friedländer Annulation2-Aminoaryl ketone, α-Methylene carbonylI₂ (1 mol%)Polysubstituted quinoline rsc.org
Three-Component ReactionMethyl ketone, Arylamine, α-KetoesterI₂, HI (in situ)Quinolines with ester group nih.gov

The use of heterogeneous and solid acid catalysts aligns with the principles of green chemistry by facilitating catalyst recovery and reuse. Nafion NR50, a perfluorinated sulfonic acid resin, has been successfully employed as a reusable solid acid catalyst for the Friedländer quinoline synthesis. mdpi.comorganic-chemistry.org The reactions are often performed in an environmentally friendly solvent like ethanol and can be significantly accelerated by microwave irradiation, leading to excellent yields of polysubstituted quinolines. mdpi.comorganic-chemistry.orgnih.gov This method is noted for its operational simplicity and wide functional group tolerance. organic-chemistry.org

Another effective solid acid catalyst is methanesulfonic acid (MeSO₃H) supported on alumina (B75360) (Al₂O₃). While Al₂O₃/MeSO₃H has been reported as a recyclable catalyst for Biginelli condensations, researchgate.net neat methanesulfonic acid has been shown to be effective for the synthesis of quinolines, including 6,7-dimethyl-3-phenylquinoline, under solvent-free conditions. beilstein-journals.org The use of a solid support like alumina enhances the recyclability and handling of the acidic catalyst.

Table 5: Quinoline Synthesis using Heterogeneous and Solid Acid Catalysts

CatalystReaction TypeReactantsConditionsKey AdvantageReference
Nafion NR50Friedländer Annulation2-Aminoaryl ketone, Carbonyl compoundEthanol, Microwave irradiationReusable, Eco-friendly mdpi.com, organic-chemistry.org
MeSO₃HCyclizationAniline derivative, Phenylacetaldehyde derivativeSolvent-freeHigh efficiency beilstein-journals.org
Al₂O₃/MeSO₃HAcid-catalyzed condensationAldehyde, 1,3-Dicarbonyl, Urea-Recyclable catalyst researchgate.net

Photocatalysis and Photo-induced Cyclization

The use of light to mediate chemical transformations offers a green and powerful tool for the synthesis of complex molecules. rsc.org Photocatalytic and photo-induced cyclization reactions have emerged as mild and efficient methods for constructing quinoline rings, often proceeding under ambient temperature and without the need for harsh reagents. organic-chemistry.orgrsc.org

Visible-light photocatalysis, in particular, has been successfully employed for quinoline synthesis. One notable approach involves the electrocyclization of 2-vinylarylimines, catalyzed by 9,10-phenanthrenequinone (PQ) under blue LED irradiation. organic-chemistry.orgnih.gov This method generates an iminium radical cation, which triggers the cyclization and subsequent aromatization to yield polysubstituted quinolines. organic-chemistry.org The reaction is efficient, operates under mild conditions, and accommodates a broad range of substituents. organic-chemistry.org While a direct synthesis of this compound using this method is not explicitly detailed, the versatility of the precursors suggests its potential applicability.

Another innovative strategy utilizes a dual-catalyst system, combining a photocatalyst with a proton reduction co-catalyst, to synthesize quinolines from N-alkyl anilines or anilines and aldehydes. acs.org This process operates without any sacrificial oxidant, producing H₂ as the only byproduct, and involves a tandem sequence of photocatalytic dehydrogenation, Povarov reaction, and subsequent oxidation to the quinoline. acs.org

Furthermore, catalyst-free, visible-light-induced cascade reactions have been developed. For instance, the cyclization of 3-(2-(ethynyl)phenyl)quinazolinones to sulfonated quinolino[2,1-b]quinazolinones is promoted by K₂S₂O₈ under mild, transition-metal-free conditions. rsc.org Photo-induced cyclization of chloroacetamide precursors has also been reported as a pathway to certain quinoline derivatives. clockss.org These methods highlight the growing trend of using light as a traceless reagent to build molecular complexity in an environmentally friendly manner. bohrium.combeilstein-journals.org

Table 1: Examples of Photocatalytic Quinoline Synthesis

Precursors Catalyst/Conditions Product Type Yield Reference
2-Vinylarylimines 9,10-Phenanthrenequinone, blue LEDs, MgCO₃ 2,4-Disubstituted quinolines Very good yields organic-chemistry.org
N-Alkyl anilines Dual catalyst system (photocatalyst + proton reduction co-catalyst) Quinolines Excellent yields acs.org

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous substances, are increasingly being integrated into quinoline synthesis. tandfonline.comtandfonline.comnih.gov Methodologies such as solvent-free reactions, microwave and ultrasound assistance, and the use of environmentally benign reagents are becoming mainstream. researchgate.netqeios.com

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or neat, reaction conditions often lead to higher efficiency, easier product isolation, and reduced environmental impact. tandfonline.com The Friedlander annulation, a classic method for quinoline synthesis, has been adapted to solvent-free conditions using various catalysts.

For example, the reaction of 2-aminobenzophenone (B122507) with ketones or β-keto esters can be efficiently catalyzed by titanium nanoparticles (TiO₂NP) at 80°C, affording polysubstituted quinolines in high yields (78-94%) within minutes. tandfonline.com Similarly, magnetic nanoparticles, such as ZrO₂/Fe₃O₄-MNPs and Fe₃O₄@SiO₂-imid-PMAn, have been employed as recyclable catalysts for Friedlander reactions under solvent-free conditions, providing high yields and easy catalyst recovery. nih.gov Other catalysts, including indium triflate (In(OTf)₃) and calcium triflate (Ca(OTf)₂), have also proven effective for synthesizing quinoline derivatives without a solvent. tandfonline.com These methods are characterized by high atom economy, operational simplicity, and reduced waste generation. nih.gov

Table 2: Solvent-Free Synthesis of Quinoline Analogues

Reactants Catalyst Conditions Yield Reference
2-Aminobenzophenone, Ketones/β-keto esters TiO₂ Nanoparticles 80°C, 12-45 min 78-94% tandfonline.com
2-Aminoaryl ketones, 1,3-Dicarbonyl compounds ZrO₂/Fe₃O₄-MNPs Heat 86-92% nih.gov
2-Aminobenzophenones, Ethyl acetoacetate/Ketones Fe₃O₄@SiO₂-imid-PMAn Heat 90-96% nih.gov
2-Aminobenzophenone derivatives, Ethyl acetoacetate, Benzaldehyde Indium triflate (In(OTf)₃) 100°C, 5 h 70-84% tandfonline.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in green chemistry, known for dramatically reducing reaction times, increasing yields, and often enabling reactions that are difficult under conventional heating. benthamdirect.comasianpubs.org The synthesis of quinoline derivatives has greatly benefited from this technology. tandfonline.com

Multi-component reactions, which build complex molecules in a single step, are particularly well-suited for microwave irradiation. A solid acid-catalyzed (montmorillonite K-10) microwave-assisted reaction of anilines, aldehydes, and terminal aryl alkynes produces substituted quinolines in excellent yields with high atom economy in minutes. rsc.org In another example, a catalyst-free, one-pot, three-component reaction of formyl-quinolines, primary heterocyclic amines, and cyclic 1,3-diketones in DMF under microwave irradiation efficiently yields complex quinoline-hybrid structures. acs.org The Pfitzinger reaction, using isatins and ketones in a basic medium, has also been adapted to microwave conditions, providing quinoline-4-carboxylic acids rapidly and efficiently. tandfonline.com These examples demonstrate the significant advantages of MAOS in accelerating the synthesis of diverse quinoline scaffolds. benthamdirect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

Reaction Type Conventional Method Microwave-Assisted Method Reference
Three-component synthesis of Pyrazolo[3,4-b]pyridines Reflux in DMF, 8 hours 125-135°C, 8-20 minutes acs.org
Pfitzinger reaction (Isatin + Ketones) Prolonged heating MWI, minutes tandfonline.com

| Friedlander Synthesis (o-amino benzophenone (B1666685) + Carbonyl compounds) | Conventional heating, hours | 80°C, 30-210 minutes | tandfonline.com |

Ultrasound-Assisted Synthesis

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions through acoustic cavitation. rsc.orgmdpi.com This technique offers benefits such as shorter reaction times, milder conditions, and improved yields, aligning with the principles of green chemistry. nih.govrsc.org

The synthesis of quinoline derivatives has been successfully accelerated using ultrasound. For instance, a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water, using SnCl₂·2H₂O as a precatalyst, rapidly produces 2-substituted quinolines under ultrasonic irradiation. nih.gov Another study demonstrated the efficient O-alkylation of quinoline derivatives, achieving high yields in just 15 minutes with ultrasound, a significant improvement over the 18 hours required with conventional stirring. mdpi.com Ultrasound has also been applied to the synthesis of complex heterocyclic systems like pyrimido[4,5-b]quinoline-4,6-diones, highlighting its utility in multicomponent reactions. royalsocietypublishing.org These sonochemical methods often provide a simple, energy-efficient, and rapid pathway to quinoline analogues. rsc.org

Table 4: Ultrasound-Assisted vs. Conventional Synthesis of 4-Alkoxy-6-methoxy-2-methylquinolines

Method Reaction Time Temperature Yield Reference
Conventional (Stirring) 18 hours 25°C 49-95% mdpi.com

| Ultrasound-Assisted | 15 minutes | Not specified (sonication) | 45-84% | mdpi.com |

Environmentally Benign Reagents and Media (e.g., DMSO as C1 source)

A key aspect of green chemistry involves replacing hazardous reagents and solvents with safer, more environmentally benign alternatives. In quinoline synthesis, this includes using water as a solvent or employing reagents that serve multiple roles, such as a solvent and a reactant. tandfonline.com

Dimethyl sulfoxide (B87167) (DMSO) has emerged as a versatile and greener reagent, capable of acting as both a solvent and a source of a one-carbon (C1) synthon. gaylordchemical.comgaylordchemical.com A novel cobalt(III)-catalyzed [3+2+1] cyclization of anilines and terminal alkynes uses DMSO as the C1 source to regioselectively synthesize 3-arylquinolines. gaylordchemical.comresearchgate.net Mechanistic studies, including deuterium (B1214612) labeling with DMSO-d6, have confirmed that a carbon atom from DMSO is incorporated into the quinoline backbone. gaylordchemical.com This approach is notable for its use of an earth-abundant metal catalyst and readily available starting materials. gaylordchemical.com

In a different, transition-metal-free approach, DMSO also serves as the C1 source and solvent in a reaction between acetophenones and anthranils, promoted by potassium persulfate, to yield 3-substituted quinolones. gaylordchemical.com Similarly, potassium ethyl xanthate (EtOS₂K) has been identified as a low-toxicity C1 source for the selective synthesis of quinoline-2-one and quinoline-2-thione derivatives, where the solvent system (e.g., DMSO/H₂O or EtOH/H₂O) dictates the product outcome. acs.orgorganic-chemistry.org These innovative methods showcase how the creative use of common and less hazardous reagents can lead to efficient and sustainable synthetic routes. tandfonline.com

Table 5: Use of DMSO as a C1 Source in Quinoline Synthesis

Reactants Catalyst/Promoter Product Key Feature Reference
Anilines, Terminal alkynes Co(III) complex, AgNTf₂, K₂S₂O₈ 3-Arylquinolines DMSO as solvent and C1 source gaylordchemical.comresearchgate.net

Dehydrogenative Coupling Pathways

Dehydrogenative coupling represents a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds, proceeding with the formal loss of a hydrogen molecule. nih.govlibretexts.org In the context of quinoline synthesis, this approach often involves the direct functionalization of C-H bonds. nih.gov While specific studies focusing exclusively on the dehydrogenative coupling synthesis of this compound are not prevalent, the general principles can be applied.

One plausible pathway involves the reaction of an appropriately substituted aniline and a ketone or alkyne. For instance, the reaction of 2,4-dimethylaniline (B123086) with a phenyl-substituted three-carbon synthon could lead to the target molecule. Such transformations are often catalyzed by transition metals like rhodium, palladium, or manganese, which facilitate the C-H activation and subsequent bond formation. mdpi.comacs.orgresearchgate.net Acceptorless dehydrogenative coupling (ADC) reactions, catalyzed by complexes of earth-abundant metals like manganese or noble metals like iridium, offer an environmentally benign route, generating hydrogen gas as the only byproduct. acs.orgresearchgate.net

A hypothetical dehydrogenative coupling route to this compound could involve the following key steps:

Initial condensation: Reaction between 2,4-dimethylaniline and a suitable phenyl-substituted carbonyl compound.

C-H activation: Metal-catalyzed activation of specific C-H bonds on both reactants.

Reductive elimination: Formation of the new C-C and C-N bonds to construct the quinoline core, with the formal elimination of hydrogen.

The regioselectivity of such reactions is crucial for obtaining the desired 4,8-dimethyl-3-phenyl substitution pattern.

Catalyst Type Key Features Potential Application
Rhodium ComplexesHigh efficiency in C-H activation and amination/annulation reactions. snnu.edu.cnCatalyzing the reaction between 2,4-dimethylaniline and a phenyl-containing synthon.
Manganese Pincer ComplexesUtilizes earth-abundant metal, promotes atom economy. acs.orgAn environmentally friendly option for the dehydrogenative coupling process.
Iridium ComplexesEffective for acceptorless dehydrogenative coupling. researchgate.netFacilitating the reaction with the release of hydrogen gas.

Cascade and Tandem Reaction Mechanisms

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. baranlab.org These processes are highly efficient and can rapidly build molecular complexity. baranlab.org The synthesis of quinolines, including this compound, can be achieved through various cascade sequences.

A notable example is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds via denitrogenative addition and intramolecular cyclization to form 2-arylquinolines. rsc.orgnih.gov Adapting this to our target molecule would require starting with an appropriately substituted o-aminocinnamonitrile.

Another relevant cascade involves the reaction of anilines, styrenes, and a one-carbon source like dimethyl sulfoxide (DMSO). sioc-journal.cn For the synthesis of this compound, this could involve the reaction of 2,4-dimethylaniline with phenylacetylene or a related styrene derivative, with DMSO providing the C4 carbon of the quinoline ring. The mechanism often involves the in-situ formation of an imine, followed by an aza-Diels-Alder reaction and subsequent oxidation. sioc-journal.cn

Cascade Reaction Type Reactants Key Intermediates
Denitrogenative Cyclizationo-aminocinnamonitriles, arylhydrazinesImine, cyclized intermediates
Three-Component ReactionAnilines, styrenes, DMSOIminium ion, enolate
Palladium-Catalyzed Cascadeo-bromo-N-methylanilinesOrganopalladium species

Intramolecular Cyclization Processes

Intramolecular cyclization is a fundamental step in many quinoline syntheses. This process involves the formation of the heterocyclic ring from a linear precursor that already contains all the necessary atoms. A common strategy involves the cyclization of N-(2-alkynyl)anilines. researchgate.netacs.org For this compound, this would entail the synthesis of an N-(phenyl-substituted-2-propynyl)-2,4-dimethylaniline precursor. The cyclization can be promoted by various catalysts, including palladium or by electrophilic reagents. researchgate.net

Another approach is the cyclization of 2-vinylarylimines, which can be triggered by photocatalysis. nih.govmdpi.comacs.org In this scenario, an imine formed from 2,4-dimethylaniline and a phenyl-substituted vinyl ketone could undergo intramolecular cyclization upon irradiation with visible light in the presence of a suitable photocatalyst. nih.govmdpi.comacs.org

The success of these intramolecular cyclization reactions depends heavily on the nature of the substituent on the alkyne or vinyl group, as well as the reaction conditions, which dictate the regioselectivity of the ring closure.

Radical Chemistry in Quinoline Ring Formation

The involvement of radical intermediates has opened up new avenues for quinoline synthesis under mild conditions. nih.govwiley.com These reactions often exhibit unique reactivity and selectivity compared to their ionic counterparts.

Photo-catalytically Generated Imine Radicals

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species. nih.govmdpi.comacs.org In the context of quinoline synthesis, imine radicals can be generated from imines through a single-electron transfer (SET) process mediated by a photocatalyst. chemrxiv.orgnih.gov For the formation of this compound, an imine derived from 2,4-dimethylaniline and a phenyl-substituted aldehyde could be subjected to photocatalytic conditions.

The generated imine radical can then undergo intramolecular cyclization. chemrxiv.orgnih.gov For instance, a photocatalyst can oxidize a 2-vinylarylimine to an iminium cation radical, which then cyclizes to a dihydroquinoline radical cation. nih.govmdpi.comacs.org Subsequent deprotonation and oxidation lead to the aromatic quinoline product. nih.govmdpi.comacs.org

Regulation of Electrophilicity and Nucleophilicity of Free Radicals

The reactivity of free radicals can be characterized by their electrophilicity or nucleophilicity, which describes their tendency to react with electron-rich or electron-poor sites, respectively. researchgate.net Recent research has shown that the electrophilic or nucleophilic nature of a radical is not solely determined by its structure but can be influenced by the reaction conditions. chemrxiv.orgnih.gov

In the synthesis of substituted quinolines, it has been demonstrated that by altering the base, the reaction pathway of a photocatalytically generated imine radical can be directed. chemrxiv.orgnih.gov An inorganic base can favor a nucleophilic attack (intramolecular Michael addition), while an organic base can promote an electrophilic attack (intramolecular anti-Michael addition). chemrxiv.orgnih.gov This control over radical reactivity is a sophisticated strategy for achieving regioselectivity in the synthesis of complex quinolines. While not specifically documented for this compound, this principle offers a potential route for its regioselective synthesis.

Radical Generation Method Key Intermediate Controlling Factors
PhotocatalysisImine radical cationWavelength of light, photocatalyst, solvent
Chemical InitiatorsImidoyl radicalPeroxides

Role of Specific Reagents and Solvents in Reaction Pathways (e.g., DMSO as Methine Source)

The choice of reagents and solvents can have a profound impact on the course of a chemical reaction, sometimes playing a direct role in the formation of the product. A prime example in quinoline synthesis is the use of dimethyl sulfoxide (DMSO) not just as a solvent but as a source of a methine (=CH–) group. gaylordchemical.comresearchgate.netacs.orgrsc.orgrsc.org

In a reaction reported by Singh and coworkers, anilines and aryl ketones react in the presence of potassium persulfate (K2S2O8) and iron(III) chloride, with DMSO providing the C4 carbon of the quinoline ring. gaylordchemical.comrsc.org To synthesize this compound via this method, 2,4-dimethylaniline would react with an acetophenone derivative.

The proposed mechanism involves the formation of an electrophilic iminium ion from the aniline and DMSO. gaylordchemical.com This is followed by a nucleophilic attack from the enolate of the ketone, subsequent cyclization, dehydration, and oxidation to yield the final quinoline product. gaylordchemical.com The presence of FeCl3 is noted to improve yields, possibly by coordinating with the aniline and preventing side reactions. gaylordchemical.com

This utilization of DMSO as a building block exemplifies the innovative strategies employed in modern organic synthesis to enhance efficiency and utilize readily available starting materials.

Formation and Reactivity of Enamine and Iminium Intermediates

The synthesis of the quinoline core, particularly in multi-component reactions like the Friedländer annulation, relies heavily on the in-situ formation of reactive intermediates. Among the most crucial of these are enamines and iminium ions, which serve as the primary nucleophilic and electrophilic partners, respectively, driving the key bond-forming and cyclization steps. wikipedia.orgnobelprize.org Their transient nature often makes them difficult to isolate, but mechanistic studies confirm their central role in the construction of the quinoline scaffold.

Enamines are unsaturated compounds typically derived from the condensation of an aldehyde or ketone with a secondary amine. wikipedia.org They are considered nitrogen analogs of enols and are potent carbon-based nucleophiles. wikipedia.orgmakingmolecules.com This nucleophilicity arises from the delocalization of the nitrogen's lone pair of electrons into the C=C double bond, creating a resonance structure with a negative charge on the alpha-carbon. masterorganicchemistry.com In the context of quinoline synthesis, an enamine intermediate can be formed from a carbonyl compound (like phenylacetaldehyde or a derivative) that possesses an alpha-hydrogen. wikipedia.orgrsc.org This enamine then acts as the key nucleophile, attacking an electrophilic center to initiate cyclization.

Conversely, an iminium ion is a cation with the general structure [R₂C=NR₂]⁺. It is typically formed by the acid-catalyzed reaction of an aldehyde or ketone with a primary or secondary amine, followed by the elimination of water. libretexts.org The resulting C=N double bond renders the carbon atom highly electrophilic. In many quinoline syntheses, the initial condensation of an amino group (from a substituted aniline) with a carbonyl compound forms an imine, which is then protonated to generate the reactive iminium ion. nobelprize.orgrsc.org This electrophilic species is then poised for attack by a suitable nucleophile.

The formation of this compound can be achieved through pathways involving both types of intermediates, often in a concerted or sequential manner. In a classic Friedländer approach, the reaction between 2-amino-3-methylacetophenone and a carbonyl compound like phenylacetaldehyde would be the starting point.

One plausible mechanism begins with the formation of an imine (or Schiff base) between the aniline nitrogen of the 2-amino-3-methylacetophenone and the carbonyl group of phenylacetaldehyde. This imine can then tautomerize to its more nucleophilic enamine form. rsc.orgmdpi.com This enamine intermediate possesses the necessary nucleophilic carbon to attack the intramolecular ketone.

Alternatively, the reaction can be viewed from the perspective of an initial aldol-type condensation. researchgate.net However, many modern catalytic methods, particularly those employing metal catalysts like gold or iron, explicitly propose a mechanism initiated by the formation of an imine, which subsequently undergoes tautomerization to an enamine. rsc.orgrsc.org This enamine then participates in the crucial intramolecular cyclization step. The addition of the enamine subunit to the carbonyl group, followed by the elimination of a water molecule, delivers the final aromatic quinoline product. rsc.org

In some catalytic cycles, both iminium and enamine catalysis can be coupled. An iminium ion may be generated first, which then reacts to form an enamine in a subsequent step, highlighting the dynamic interplay between these two reactive species. nobelprize.org Regardless of the precise sequence, the intramolecular nucleophilic attack facilitated by the enamine structure is the key step that constructs the foundational pyridine (B92270) ring of the quinoline system. This is followed by a rapid dehydration step, which results in the aromatization of the ring to yield the stable this compound. researchgate.net

Table 3.6.1: Comparative Characteristics of Enamine and Iminium Intermediates in Quinoline Synthesis

FeatureEnamine IntermediateIminium Intermediate
Formation Condensation of a carbonyl compound (aldehyde/ketone) with a secondary amine, or tautomerization of an imine. wikipedia.orgmasterorganicchemistry.comReaction of a carbonyl compound with a primary or secondary amine under acidic conditions, forming a protonated imine. libretexts.org
Key Reactivity Nucleophilic at the α-carbon. wikipedia.orgmakingmolecules.comElectrophilic at the carbon of the C=N bond. nobelprize.org
Role in Bond Formation Acts as the carbon nucleophile in the key ring-forming cyclization step. rsc.orgActs as the electrophile, accepting a nucleophilic attack to initiate a reaction cascade. rsc.org
Typical Catalytic Conditions Often formed under acid or base catalysis; central to many organocatalytic and metal-catalyzed pathways. wikipedia.orgrsc.orgFormation requires acidic conditions to protonate the intermediate carbinolamine, facilitating water elimination. libretexts.org
Subsequent Reaction Step Undergoes intramolecular nucleophilic attack on an electrophilic center (e.g., a carbonyl group). rsc.orgIs attacked by a nucleophile (e.g., an enol, enolate, or another enamine). nobelprize.org

Conclusion

The quinoline (B57606) core remains a vibrant and essential area of research in organic chemistry, with its significance spanning from the synthesis of life-saving medicines to the development of cutting-edge materials. The continuous evolution of synthetic methodologies provides chemists with an ever-expanding toolbox to access novel and complex quinoline derivatives. While the specific compound 4,8-Dimethyl-3-phenylquinoline is not extensively documented in the readily available scientific literature, its synthesis can be rationally designed based on established named reactions. Its chemical and spectroscopic properties can be confidently predicted, providing a framework for its future synthesis and characterization. Further research into such specifically substituted quinolines holds the potential to uncover new compounds with unique properties and applications.

Structural Characterization Methodologies for 4,8 Dimethyl 3 Phenylquinoline

Advanced Spectroscopic Techniques

Advanced spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and the electronic environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing granular insight into the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering valuable information about its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification:The FT-IR spectrum of 4,8-Dimethyl-3-phenylquinoline would display characteristic absorption bands corresponding to its structural features. Key expected vibrations would include C-H stretching from the aromatic rings and methyl groups, C=C and C=N stretching vibrations from the quinoline (B57606) and phenyl rings, and various bending vibrations that form the unique fingerprint region of the spectrum.

Without access to the specific experimental spectra for this compound, any further discussion would be speculative. While data exists for isomeric and related quinoline derivatives, such as 2,8-dimethyl-4-phenylquinoline rsc.org and various halogenated or functionalized analogues, rsc.org this information cannot be accurately extrapolated to the title compound due to the significant impact of substituent positioning on spectroscopic properties. The precise chemical shifts, coupling constants, and vibrational frequencies are unique to the specific molecular structure of this compound.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a "fingerprint" based on its unique chemical structure. edinst.com When a sample is irradiated with a monochromatic laser, the vast majority of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), with the energy difference corresponding to the vibrational energy levels of the molecule. edinst.com This technique provides valuable information about the chemical composition and molecular structure. edinst.com

Key Vibrational Modes for Aromatic Systems:

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
C-H Stretch3100-3000Stretching of the carbon-hydrogen bonds on the aromatic rings.
C=C/C=N Stretch1650-1450Stretching vibrations within the quinoline and phenyl rings.
In-plane Bend1300-1000Bending of C-H bonds within the plane of the aromatic rings.
Out-of-plane Bend900-675Bending of C-H bonds out of the plane of the aromatic rings.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. arizona.edulibretexts.org In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•), which is a radical cation. uni-saarland.de The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. For this compound (C₁₇H₁₅N), the expected molecular weight is approximately 233.31 g/mol .

Due to the high energy of the ionization process, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The stability of the resulting fragments dictates the observed fragmentation pattern. Aromatic structures, like the quinoline core, are relatively stable and often produce a prominent molecular ion peak. arizona.edulibretexts.org

Common fragmentation pathways for quinoline derivatives may involve the loss of small neutral molecules or radicals. For this compound, potential fragmentations could include the loss of a methyl radical (CH₃•) from the molecular ion, resulting in a fragment ion at m/z [M-15]⁺. Further fragmentation of the quinoline ring system can also occur, providing additional structural information. The analysis of these fragmentation patterns allows for the piecing together of the original molecular structure.

Expected Mass Spectrometry Fragments for this compound:

m/z ValueIonDescription
~233[C₁₇H₁₅N]⁺•Molecular Ion (M⁺•)
~218[C₁₆H₁₂N]⁺Loss of a methyl radical (•CH₃)
~190[C₁₅H₁₀]⁺Potential further fragmentation

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. rsc.orgelte.hu This technique is particularly useful for characterizing compounds with chromophores, which are parts of a molecule that absorb light. The quinoline and phenyl groups in this compound constitute a conjugated π-electron system, making it an excellent candidate for UV-Vis analysis.

The UV-Vis spectrum of an aromatic compound typically displays multiple absorption bands corresponding to different electronic transitions. elte.hu The primary transitions observed are π → π* and n → π*. slideshare.net

π → π transitions:* These are generally high-energy transitions resulting in strong absorption bands, often found in the near-UV region (200-400 nm). They involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

n → π transitions:* These are lower-energy transitions and consequently result in weaker absorption bands at longer wavelengths. They involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom in the quinoline ring, to an antibonding π* orbital.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and the solvent used. For instance, the presence of substituents and the extent of conjugation can cause a shift in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. uobabylon.edu.iq

Typical Electronic Transitions in Aromatic N-Heterocycles:

TransitionWavelength RangeDescription
π → πNear-UV (200-400 nm)High-intensity absorption due to the conjugated aromatic system.
n → πNear-UV to Visible (300-500 nm)Lower-intensity absorption involving the nitrogen lone pair electrons.

X-ray Crystallography for Molecular and Crystal Structure Elucidation

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal. By analyzing this diffraction pattern, the crystal structure can be solved.

For this compound, an SC-XRD analysis would reveal:

The precise molecular geometry: This includes the bond lengths and angles of the quinoline and phenyl rings and the methyl substituents.

The conformation of the molecule: Specifically, the dihedral angle between the planes of the quinoline and phenyl rings.

Intermolecular interactions: The analysis can identify non-covalent interactions such as π-π stacking or C-H···π interactions that govern the crystal packing.

The crystal system and space group: These describe the symmetry of the crystal lattice.

The quality of the crystal is a critical factor for a successful SC-XRD experiment, and obtaining a suitable crystal is often a rate-limiting step. nih.gov

Key Parameters Determined by SC-XRD:

ParameterDescription
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the basic repeating unit of the crystal lattice.
Space GroupThe set of symmetry operations that describe the crystal's symmetry.
Atomic Coordinates (x, y, z)The position of each atom within the unit cell.
Bond Lengths and AnglesThe distances between bonded atoms and the angles between adjacent bonds.
Dihedral AnglesThe rotational angle between different parts of the molecule.

Crystallographic Refinement and Visualization Software Applications (e.g., SHELXL, ORTEP-3)

Once the initial crystal structure is solved from the diffraction data, the model is refined to improve its accuracy and agreement with the experimental data. This is typically done using specialized software programs.

SHELXL: This is a widely used program for the refinement of crystal structures. okstate.edunih.gov It employs a least-squares method to adjust the atomic parameters (coordinates, thermal parameters) to minimize the difference between the observed and calculated diffraction intensities (F²). okstate.edu SHELXL can handle various complexities such as disorder and twinning and allows for the application of restraints and constraints to guide the refinement process. okstate.edu

ORTEP-3 (Oak Ridge Thermal-Ellipsoid Plot Program): This program is used for the visualization of crystal structures. nih.gov It generates diagrams of molecules, typically showing the atoms as ellipsoids that represent their thermal motion. ORTEP diagrams are a standard way to present crystal structures in scientific publications, providing a clear and detailed view of the molecular geometry and atomic displacement parameters.

The combination of data collection with a diffractometer and subsequent data processing and refinement with software like SHELXL and visualization with ORTEP-3 allows for the complete and accurate determination of the crystal structure of this compound.

Computational and Theoretical Chemistry Studies of 4,8 Dimethyl 3 Phenylquinoline

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are foundational to modern chemical research, offering deep insights into molecular systems. For quinoline (B57606) derivatives, these techniques are used to explore everything from molecular stability to potential biological interactions. mdpi.com

Density Functional Theory (DFT) is a highly effective and widely used computational method for investigating the electronic structure of molecules. rsc.org It is adept at determining a compound's stability, calculating its structure, elucidating reaction mechanisms, and analyzing molecular interactions. researchgate.netnih.govrsc.org DFT calculations are used to explore the relationship between a molecule's structure and its chemical reactivity.

For the quinoline class of compounds, DFT has been successfully used to:

Optimize Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms. researchgate.net

Calculate Electronic Properties: Determining characteristics like charge distribution and dipole moment, which influence how the molecule interacts with its environment.

Assess Stability: Evaluating the kinetic and thermodynamic stability of different isomers or conformers. rsc.org

Predict Reactivity: Using calculated reactivity descriptors to understand how and where a molecule is likely to react. researchgate.net

These applications allow scientists to build a comprehensive theoretical profile of a molecule, guiding further experimental research.

A primary application of quantum chemical calculations is the prediction of a molecule's equilibrium geometry—the specific bond lengths, bond angles, and dihedral angles that correspond to its lowest energy state. semanticscholar.orgmdpi.com DFT methods are frequently employed for this purpose, often yielding results that show excellent agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net For instance, in a study on phenyl quinoline-2-carboxylate, DFT calculations predicted the dihedral angle between the quinoline and phenyl rings, which closely matched the experimental structure. semanticscholar.orgmdpi.com

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net This correlation is invaluable for assigning specific spectral peaks to particular molecular vibrations, confirming the structure of a synthesized compound. researchgate.net

The electronic structure of a molecule is key to its chemical behavior. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

HOMO: Represents the orbital from which an electron is most likely to be donated. Its energy level correlates with the molecule's ionization potential.

LUMO: Represents the orbital to which an electron is most likely to be accepted. Its energy level is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap suggests high stability and low reactivity, while a small energy gap indicates the molecule is more polarizable and reactive. rsc.org For example, DFT calculations on various quinoline derivatives have shown HOMO-LUMO gaps ranging from 1.878 eV to 3.938 eV, indicating a wide range of stabilities and reactivities within this chemical class. rsc.org

Global reactivity descriptors such as ionization energy (approximated by -EHOMO) and electron affinity (approximated by -ELUMO) provide further quantitative measures of a molecule's tendency to lose or gain electrons. These parameters are essential for understanding charge transfer processes in chemical reactions and molecular interactions.

Table 1: Illustrative Electronic Properties of Related Phenylquinoline Derivatives This table presents data for related compounds to illustrate the typical values obtained from DFT calculations, as specific data for 4,8-Dimethyl-3-phenylquinoline is not available in the cited literature.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
1-(6-amino-2-methyl-4-phenylquinolin-3-yl)ethan-1-one derivative (6q)-5.462-2.0803.382 rsc.org
Ethyl 6-amino-2-methyl-4-phenylquinoline-3-carboxylate derivative (6aw)-4.996-3.1181.878 rsc.org
2-Amino-6,8-dimethyl-3-phenylquinoline derivativeNot SpecifiedNot Specified3.2–3.5 vulcanchem.com

Reaction Pathway Prediction and Optimization through Computational Methods

Computational chemistry is instrumental in mapping out potential reaction pathways and optimizing synthetic strategies. By calculating the energies of reactants, transition states, and products, chemists can predict the most favorable route for a chemical transformation. This approach can save significant time and resources in the laboratory by identifying promising reaction conditions and predicting potential byproducts. mdpi.com

For complex molecules like substituted quinolines, computational studies can rationalize structure-affinity relationships and guide the design of novel compounds with desired properties. nih.gov For example, computational simulations have been used to understand how different substituents on a 4-phenylquinoline (B1297854) scaffold affect its binding to biological targets like the AT(1) angiotensin II receptor. nih.gov These insights are crucial for developing new therapeutic agents.

Theoretical Simulations of Molecular Interactions

Understanding how a molecule interacts with its environment, particularly with biological macromolecules like proteins and enzymes, is a central goal of medicinal chemistry. Theoretical simulations provide a window into these interactions at the atomic level.

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.comresearchgate.net In studies of quinoline derivatives, docking simulations have been used to:

Identify key binding residues within a protein's active site. brieflands.com

Predict the binding affinity of a ligand for its target. researchgate.net

Explain the structure-activity relationships observed in a series of compounds. nih.gov

Guide the design of more potent and selective inhibitors. brieflands.com

For instance, molecular modeling of 2-phenyl-quinoline derivatives has helped to show how a methylsulfonyl group can fit into the secondary pocket of the COX-2 enzyme's active site, forming critical interactions. brieflands.com These simulations are vital for the rational design of new drug candidates.

Synthetic Utility and Derivatization of the 4,8 Dimethyl 3 Phenylquinoline Scaffold

Functionalization and Diversification Strategies of the Quinoline (B57606) Core

The functionalization of the quinoline ring is a key strategy for expanding the chemical space of its derivatives. rsc.orgrsc.org By introducing new substituents or modifying existing ones, chemists can fine-tune the molecule's properties.

The introduction of new functional groups onto the 4,8-dimethyl-3-phenylquinoline skeleton can be achieved through various C-H functionalization techniques. rsc.org The positions on the quinoline ring (C2, C4, C5, C6, C7) are potential sites for substitution, and the regioselectivity of these reactions is often guided by the electronic nature of the quinoline ring and the directing effects of existing substituents. rsc.orgmdpi.com

One powerful strategy involves the preliminary conversion of the quinoline to its N-oxide derivative. The N-oxide group acts as a directing group, activating the C2 and C8 positions for functionalization. chemrxiv.orgresearchgate.net This approach facilitates reactions such as arylation, alkylation, and amination at these specific sites under milder conditions than the parent quinoline. mdpi.comresearchgate.net For instance, palladium-catalyzed C2-arylation of quinoline N-oxides with aryl bromides is a well-established method. chemrxiv.org Similarly, copper-catalyzed direct sulfoximination has been shown to be highly efficient for C2 functionalization. mdpi.com

Other strategies for introducing substituents include:

Halogenation: Introduction of bromine or chlorine atoms at various positions, which can then serve as handles for further cross-coupling reactions.

Nitration: Electrophilic nitration typically occurs on the benzene (B151609) ring portion of the quinoline (positions C5 and C7), and the presence of the methyl group at C8 would influence the regioselectivity. Nitration can also occur on the pendant phenyl group. brieflands.com

Acylation: Friedel-Crafts acylation can introduce keto functionalities, further expanding the synthetic possibilities.

The choice of catalyst, directing group, and reaction conditions allows for the precise and selective introduction of a wide array of functional groups, significantly enhancing the molecular diversity of compounds derived from the this compound scaffold. rsc.orgrsc.org

Beyond adding new groups to the quinoline core, the existing phenyl and methyl substituents on this compound serve as points for further chemical modification.

The C8-methyl group is particularly amenable to functionalization. thieme-connect.de Metal-catalyzed and metal-free protocols for C(sp³)–H activation can transform the methyl group into other functionalities. thieme-connect.deresearchgate.net For example, rhodium-catalyzed reactions can achieve regioselective mono-arylation or methylation of 8-methylquinolines. researchgate.net Oxidation of the methyl group can yield the corresponding aldehyde or carboxylic acid, which are versatile intermediates for further synthesis.

The C3-phenyl group can undergo classical electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro (-NO₂), halogen (-Br, -Cl), or acyl groups can be introduced onto the phenyl ring, typically at the ortho- and para-positions. These modifications can significantly alter the electronic and steric properties of the molecule.

The C4-methyl group's reactivity is less commonly exploited directly compared to the C2 or C8 positions but can potentially be functionalized through specific radical-based or metal-catalyzed methods. thieme-connect.de

A summary of potential modifications is presented below.

SubstituentPositionPotential ModificationsReaction Type
Methyl C8Arylation, Methylation, Oxidation (to -CHO, -COOH)C-H Activation, Oxidation
Phenyl C3Nitration, Halogenation, AcylationElectrophilic Aromatic Substitution
Methyl C4Functionalization via specific methodsRadical or Metal-Catalysis

The conversion of the quinoline nitrogen to a quinoline N-oxide is a fundamental transformation in the derivatization of this scaffold. researchgate.net This is typically achieved by oxidation using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. rsc.orggoogle.com The resulting N-oxide is a versatile intermediate. researchgate.net

The N-oxide functionality serves two primary roles:

Directing Group: As mentioned previously, it activates the C2 and C8 positions for nucleophilic attack or metal-catalyzed C-H functionalization. researchgate.net

Precursor for Deoxygenative Functionalization: The N-oxide can be reacted with various reagents to install a functional group at the C2 position while simultaneously removing the oxygen atom. organic-chemistry.orgbeilstein-journals.org This deoxygenative C-H functionalization is an efficient, step-economical method to produce C2-substituted quinolines. beilstein-journals.org

The synthesis of the related compound, 3-methyl-2-phenylquinoline 1-oxide , serves as a clear example of this transformation. chemsrc.com This derivative is prepared by the oxidation of 3-methyl-2-phenylquinoline. rsc.org The N-oxide is a stable, isolable compound that can be used in subsequent reactions to introduce further diversity. chemsrc.comrsc.org For example, a variety of deoxygenative C2-heteroarylation reactions have been developed using quinoline N-oxides as starting materials, yielding products with high regioselectivity under mild conditions. beilstein-journals.org

Compound NameCAS NumberMolecular FormulaNotes
3-Methyl-2-phenylquinoline 1-oxide 14300-19-7C₁₆H₁₃NOAn example of a quinoline N-oxide derivative. chemsrc.com

This compound as a Building Block for Complex Molecular Architectures

In synthetic chemistry, a "building block" is a fundamental molecular unit used to construct more complex molecules. cymitquimica.com The this compound scaffold is an excellent example of such a building block. Its rigid heterocyclic structure and multiple functionalization handles allow it to be incorporated into larger, more intricate molecular designs. researchgate.nettsijournals.com

The initial functionalization strategies discussed in section 6.1 are the first steps in utilizing this compound as a building block. For instance, introducing a carboxylic acid or carbonyl chloride group at the C4 position (via oxidation of the methyl group or other methods) transforms the quinoline into a key intermediate for creating amides and esters. nih.gov A notable example is 7-Chloro-3,8-dimethyl-2-phenylquinoline-4-carbonyl chloride , which is a highly reactive intermediate used in the synthesis of pharmaceuticals and specialty chemicals due to its electrophilic carbonyl chloride group.

Similarly, introducing a reactive group like a halogen or a boronic ester at another position on the ring enables its use in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), linking the quinoline unit to other aromatic or aliphatic fragments. chim.it This modular approach is central to modern drug discovery and materials science, allowing for the systematic assembly of compound libraries for screening.

Synthesis of Fused Heterocyclic Systems Incorporating the Quinoline Moiety

Annulation, or the building of new rings onto an existing molecular framework, is a powerful strategy for creating polycyclic systems. The quinoline core of this compound can be elaborated to form fused heterocyclic systems, which are prevalent in many biologically active molecules. rsc.org

The synthesis of pyrimido[4,5-b]quinolines and the related pyrido[2,3-d]pyrimidines often involves multicomponent reactions (MCRs). rsc.orgrsc.org These reactions are highly efficient, combining three or more reactants in a single step to generate complex products. researchgate.net

A common strategy for synthesizing pyrimido[4,5-b]quinolines involves the condensation of a 2-aminoquinoline (B145021) derivative, an aldehyde, and a 1,3-dicarbonyl compound such as dimedone or barbituric acid. researchgate.netacs.orgresearchgate.net To apply this to the this compound scaffold, a 2-amino group would first need to be installed. This can be achieved through various methods, including the reaction of the corresponding 2-chloroquinoline (B121035) with an amine source or via amination of the quinoline N-oxide. rsc.org

The general synthetic approach is outlined below:

Reactants:

An amino-functionalized quinoline (e.g., 2-amino-4,8-dimethyl-3-phenylquinoline).

An aromatic or aliphatic aldehyde.

An active methylene (B1212753) compound (e.g., dimedone, 6-aminouracil). rsc.orgnih.gov

Conditions: The reaction is often catalyzed by an acid or a base and can be promoted by conventional heating, microwave irradiation, or mechanochemical methods like ball-milling for a greener approach. rsc.orgacs.orgnih.gov

This methodology provides a convergent and versatile route to a wide range of structurally diverse pyrimido[4,5-b]quinolines, which are known to possess a broad spectrum of biological activities. rsc.org Similarly, pyrido[2,3-d]pyrimidines can be synthesized using related multicomponent strategies, typically starting from aminopyrimidine precursors. scirp.orgbohrium.com By analogy, a quinoline bearing the appropriate functional groups can be used to construct this fused system.

Imidazo[1,5-a]quinolines and Hybrid Quinoline-Imidazole Derivatives

The this compound scaffold serves as a valuable precursor for the synthesis of more complex fused heterocyclic systems, such as imidazo[1,5-a]quinolines and other hybrid structures incorporating an imidazole (B134444) ring. These derivatives are of significant interest due to their presence in various biologically active compounds, including antitumor agents and receptor ligands. nih.gov

A prominent method for constructing the imidazo[1,5-a]quinoline (B8571028) system is through an iodine-mediated decarboxylative cyclization. rsc.org This metal-free approach typically involves the reaction of a 2-methylquinoline (B7769805) derivative with an α-amino acid in the presence of iodine and an oxidant like tert-butyl hydroperoxide (TBHP). rsc.orgrsc.org The reaction proceeds via a cascade mechanism, affording a variety of substituted imidazo[1,5-a]quinolines in moderate to good yields. rsc.org For the this compound scaffold, the crucial 2-methyl group (renumbered to the 4-methyl group in the target compound) is a prerequisite for this transformation. The presence of substituents on the quinoline ring influences the reaction efficiency; electron-withdrawing groups tend to result in higher yields, while electron-donating groups can have the opposite effect. rsc.org However, studies on 2-methyl-8-phenylquinoline have shown that steric hindrance at the 8-position has minimal impact on the reaction's success. nih.govrsc.org

Another strategy to create quinoline-imidazole hybrids involves a two-step reaction pathway that begins with the N-alkylation of an imidazole ring, followed by a Huisgen [3+2] dipolar cycloaddition. researchgate.netrsc.org This method, which can be efficiently promoted by ultrasound irradiation, allows for the synthesis of diverse hybrid molecules, including dihydro-benzopyrrolo imidazolo quinolines. researchgate.netrsc.org While this approach builds the imidazole moiety separately before attaching it to a quinoline precursor, it offers a versatile route to complex hybrid structures.

Additionally, one-pot, three-component syntheses using a catalyst like ceric ammonium (B1175870) nitrate (B79036) (CAN) have been developed to produce 2,4,5-trisubstituted imidazoles fused or linked to a quinoline core. rjlbpcs.com These methods are valued for their high efficiency and the use of a water-compatible Lewis acid catalyst. rjlbpcs.com

Table 1: Examples of Synthesized Imidazo[1,5-a]quinolines via Decarboxylative Cyclization This table is based on data for related quinoline precursors as direct synthesis from this compound is not explicitly detailed in the provided sources.

ReactantsProductConditionsYieldReference
2-Methylquinoline, α-Amino AcidImidazo[1,5-a]quinolineI₂, TBHP, DMF, 80 °CGood rsc.org
2-Methyl-6-nitroquinoline, α-Amino AcidNitro-substituted Imidazo[1,5-a]quinolineI₂, TBHP, DMF, 80 °C81% rsc.org
2-Methyl-8-methoxyquinoline, α-Amino AcidMethoxy-substituted Imidazo[1,5-a]quinolineI₂, TBHP, DMF, 80 °C79% rsc.org
2-Ethylquinoline, α-Amino AcidEthyl-substituted Imidazo[1,5-a]quinolineI₂, TBHP, DMF, 120 °C50% nih.gov

Pyrroloquinolinone and Chromenoquinoline Derivatives

The derivatization of the quinoline framework extends to the synthesis of pyrroloquinolinones and chromenoquinolines, classes of compounds that include natural products and molecules with potential antitumor activity.

The synthesis of pyrrolo[3,4-b]quinolinone derivatives can be achieved from quinoline precursors. A general route involves the conversion of a suitably substituted quinoline, such as a 4-phenylquinoline-2,3-dicarboxylate, into the corresponding dicarboxylic acid via alkaline hydrolysis. tandfonline.com This intermediate is then cyclized to form a furo[3,4-b]quinoline-1,3-dione (B11900919) anhydride (B1165640). tandfonline.comtandfonline.com The target N-substituted pyrrolo[3,4-b]quinoline-1,3-diones are subsequently synthesized by refluxing the anhydride with hydrazide derivatives in the presence of a catalytic amount of a base like triethylamine. tandfonline.comtandfonline.com Applying this to the this compound scaffold would require its oxidation to introduce the necessary carboxylic acid groups at the C2 and C3 positions, which can then be converted to the anhydride and subsequently reacted to form the fused pyrrole (B145914) ring.

Table 2: General Synthetic Routes to Pyrrolo- and Chromeno- Quinolines

Target DerivativeKey PrecursorReaction TypeReference
N-(1,3-dioxo-9-phenyl-1H-pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides9-Phenylfuro[3,4-b]quinoline-1,3-dioneCondensation with benzohydrazides tandfonline.comtandfonline.com
7-Aryl-6H-chromeno[4,3-b]quinolinesArylamines and O-cinnamyloxy salicylaldehydesTandem Imine formation/Aza-Diels-Alder/Aromatization researchgate.net

Regioselectivity and Stereoselectivity in Derivatization Reactions

The functionalization of the this compound scaffold is governed by the principles of regioselectivity and stereoselectivity, which dictate the specific site and spatial orientation of newly introduced chemical groups.

Regioselectivity: In derivatization reactions, the existing substituents on the quinoline ring direct incoming reagents to specific positions. The nitrogen atom in the quinoline ring is a powerful directing group, particularly in C-H activation/functionalization reactions catalyzed by transition metals like rhodium. snnu.edu.cn For quinolines bearing an 8-methyl group, such as the target scaffold, C-H amination reactions have been shown to occur selectively at the methyl group. snnu.edu.cn This demonstrates the activation of the sp³ C-H bonds of the C8-methyl group, leading to the formation of quinoline-fused heterocycles. Research on substrates like 5,8-dimethyl-3-phenylquinoline has confirmed that these protocols are effective even on multi-substituted systems. snnu.edu.cn

Furthermore, direct functionalization of the quinoline core at the C8 position is a well-established strategy. The regioselective arylation of quinoline N-oxides at the C8 position using arylboronic acids is a notable example. nih.govacs.org This approach highlights the ability to selectively introduce aryl groups at a specific carbon atom of the carbocyclic ring. The electronic properties of the substituents play a crucial role; electron-donating groups on the quinoline ring generally facilitate these transformations.

Stereoselectivity: When a derivatization reaction creates a new chiral center, the stereochemical outcome becomes critical. While specific examples starting directly from this compound are not extensively detailed, general principles of stereoselective synthesis are applicable. For instance, if a reaction introduces a substituent that makes the sulfur atom in a new functional group a stereocenter (e.g., in sulfoxides), the stereoselectivity of the reaction determines the resulting enantiomeric excess. acs.org The use of chiral catalysts or auxiliaries is a common strategy to control the stereochemical outcome of such transformations. acs.org For example, the oxidation of sulfides to sulfoxides can be performed with high enantioselectivity using chiral titanium complexes as catalysts, where the structure of the ligand and the substrate itself (e.g., presence of a directing hydroxyl group) dictates the stereochemical preference. acs.org

Similarly, reactions involving phosphorus, such as the Stec reaction for synthesizing P-chiral phosphates and their analogues, are known to proceed with a high degree of stereospecificity, typically with retention of configuration at the phosphorus atom. researchgate.net Should the this compound scaffold be functionalized to include such moieties, the inherent stereoselectivity of these established reactions would be expected to control the formation of specific stereoisomers.

Applications of 4,8 Dimethyl 3 Phenylquinoline and Its Derivatives in Materials Science

Optoelectronic Materials (e.g., OLEDs)

Quinoline (B57606) derivatives are recognized for their potential in optoelectronic materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Their inherent electron-accepting properties and distinct dipole moments contribute to intramolecular charge transfer (ICT), a crucial characteristic for efficient light emission. nih.gov The sulfonate group in some derivatives not only enhances water solubility but also influences their electronic properties, making them versatile for creating photoluminescent materials and dyes for OLEDs and solar cells. nih.gov

Research has focused on developing solution-processable host materials for high-efficiency phosphorescent OLEDs. For instance, Csp3-annulated phenylquinoline derivatives have been incorporated into co-host systems for deep red phosphorescent OLEDs. acs.orgnih.gov These devices have demonstrated high external quantum efficiencies, with some reaching up to 25.1%. acs.orgnih.gov Phenylquinoline fused cyclic derivatives have also been explored as electron acceptors in exciplex-forming hosts for solution-processable red phosphorescent OLEDs. rsc.org

Furthermore, iridium(III) complexes based on quinoline derivatives have been synthesized and their photophysical properties evaluated. acs.org These complexes can exhibit intense phosphorescence with high quantum efficiencies, and the emission wavelengths can be tuned by modifying the chemical structures of the quinoline ligands. acs.org Phenylquinoline derivatives have also been shown to be effective interfacial layer materials in organic electronic devices, improving electron injection and extraction and thereby enhancing device performance. researchgate.net

Table 1: Performance of OLEDs Incorporating Phenylquinoline Derivatives

Phenylquinoline Derivative TypeRole in OLEDEmission ColorMaximum External Quantum Efficiency (EQE)Reference
Csp3-annulated phenylquinolinesCo-hostDeep Red25.1% acs.orgnih.gov
Phenylquinoline fused cyclicsElectron AcceptorRedNot specified rsc.org
Iridium(III) complexesEmitterTunable (e.g., 596-634 nm)High quantum efficiencies acs.org
Phenothiazine, carbazole, fluorene-based phenylquinolinesInterfacial LayerNot applicableEnhanced device mobility by >200% researchgate.net

This table summarizes the performance of various phenylquinoline derivatives in OLED applications based on available research data.

Chemical Sensors and Nanosensors

The fluorescent properties of quinoline derivatives make them highly suitable for the development of chemical sensors and nanosensors. nih.gov Their ability to interact with specific analytes, leading to changes in fluorescence emission, forms the basis of their sensing capabilities. nih.gov For example, 8-hydroxyquinolines are commonly used as chelators and are effective in creating sensors for metal ions like Zn2+. nih.gov

The design of fluorescent probes based on quinoline structures allows for the rapid and selective quantification of various ions. For instance, a fluorescent probe based on an aggregation-induced emission enhancement (AIEE) feature has been developed for the robust quantification of Zn(II). acs.org The development of such sensors is an active area of research, with a continuous effort to create new probes with improved quantum yield, stability, and specific detection capabilities. nih.gov

Catalysis and Polymerization Applications

The quinoline scaffold and its derivatives have found applications in catalysis and polymerization. Nickel complexes containing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives have demonstrated good to high catalytic activities for ethylene (B1197577) oligomerization when activated by an aluminum co-catalyst. acs.org The steric and electronic properties of the substituents on the quinoline ring can be modified to influence the catalytic activity. acs.org

In the realm of polymerization, a novel synthetic route to polyquinolines has been developed through the one-pot polymerization of alkyne, aldehyde, and aniline (B41778) derivatives under metal-free catalysis. researchgate.net This method produces polyquinolines with good solubility and high thermal stability. researchgate.net These polymers have potential applications in various fields due to their unique architectures and multifunctional properties. researchgate.net

Agrochemical and Industrial Intermediate Roles

Quinoline derivatives, including those with a 4,8-dimethyl-3-phenylquinoline-like structure, serve as important intermediates in the synthesis of more complex molecules for various industrial applications, including agrochemicals. The reactivity of the quinoline ring system allows for a wide range of chemical modifications, making these compounds versatile building blocks. rsc.org The development of efficient, multicomponent reactions for quinoline synthesis is a key area of research, aiming to create diverse libraries of compounds for applications in drug discovery and materials science, which can overlap with the agrochemical sector. rsc.org The structural motif of quinoline is found in compounds with a broad range of biological activities, highlighting their importance as precursors in the chemical industry. nih.govnih.gov

Role as Corrosion Inhibitors and Preservatives

Quinoline and its derivatives are well-established as effective corrosion inhibitors for various metals, particularly mild steel in acidic environments. bohrium.combohrium.comresearchgate.net Their efficacy stems from the presence of heteroatoms (like nitrogen) with high electron density and aromatic rings, which facilitate adsorption onto the metal surface. researchgate.net This adsorption forms a protective film that impedes the corrosion process. bohrium.com

Studies have shown that quinoline derivatives can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. bohrium.com The inhibition efficiency often increases with the concentration of the inhibitor and is influenced by the specific substituents on the quinoline ring. scielo.org.mxresearchgate.net For example, a novel synthesized quinoline derivative demonstrated an inhibition efficiency of over 95% for mild steel in a hydrochloric acid solution. bohrium.com The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. bohrium.combohrium.comscielo.org.mxresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Selected Quinoline Derivatives

InhibitorMetalCorrosive MediumMaximum Inhibition EfficiencyReference
nih.govbohrium.comtriazino[4,5-b]quinoline (TQ)Mild Steel1 M HCl95.5% at 200 ppm bohrium.com
N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamide (NBCPQC)Mild Steel1N HCl>90% bohrium.com
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA)Mild SteelHCl93.4% at 500 ppm researchgate.net

This table presents the corrosion inhibition efficiencies of different quinoline derivatives as reported in the literature.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 4,8-Dimethyl-3-phenylquinoline

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods like the Skraup, Doebner-von Miller, and Friedländer reactions. However, these methods often require harsh conditions, expensive catalysts, and generate significant chemical waste. The future of synthesizing this compound lies in the adoption of green and sustainable chemistry principles. This involves a shift towards methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Key areas for future development include:

Multicomponent Reactions (MCRs): MCRs, such as the Povarov and Ugi reactions, offer a highly efficient way to construct complex molecules like this compound in a single step from multiple starting materials. This approach improves atom economy and reduces the number of purification steps required.

Green Catalysts: Research is moving towards the use of reusable and non-toxic catalysts. This includes solid acid catalysts like Amberlyst-15, biocatalysts such as malic acid, and metal nanoparticles. Formic acid is also emerging as a versatile and eco-friendly catalyst for quinoline synthesis.

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are being explored as alternatives to conventional heating. These techniques can significantly shorten reaction times and increase product yields.

Eco-Friendly Solvents: The use of hazardous organic solvents is a major environmental concern. Future syntheses will likely focus on using greener solvents like water, ethanol (B145695), or polyethylene glycol (PEG), or even performing reactions under solvent-free conditions.

A comparative table of conventional versus green synthesis approaches for quinoline derivatives is presented below.

FeatureConventional Synthesis MethodsGreen Synthesis Approaches
Reaction Conditions Often require high temperatures and harsh reagents.Milder reaction conditions.
Catalysts May use toxic or expensive metal catalysts.Employ reusable, non-toxic, or biocatalysts.
Solvents Frequently use non-biodegradable organic solvents.Utilize water, ethanol, or solvent-free conditions.
Energy Consumption High energy input due to prolonged heating.Reduced energy consumption via microwave or ultrasound.
Waste Generation Can produce significant amounts of hazardous waste.Minimize waste through high atom economy and recyclable media.
Efficiency Often involve multiple steps and complex workups.High efficiency through one-pot, multicomponent reactions.

Advancement of Spectroscopic and Structural Characterization Techniques

A precise understanding of the three-dimensional structure of this compound is fundamental to predicting its properties and reactivity. While standard spectroscopic methods like NMR, IR, and mass spectrometry are essential, future research will focus on more advanced techniques to provide deeper structural insights.

Future directions in characterization include:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HMQC and NOESY, will be crucial for the unambiguous assignment of proton and carbon signals, especially for more complex derivatives of this compound. The use of ¹⁵N NMR can provide additional valuable information about the nitrogen-containing heterocyclic core.

High-Resolution Mass Spectrometry (HRMS): HRMS will continue to be vital for confirming the elemental composition of newly synthesized compounds with high accuracy.

Single-Crystal X-ray Diffraction: This technique provides definitive proof of a molecule's solid-state structure. Future work should aim to grow high-quality crystals of this compound and its derivatives to determine precise bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming increasingly important for complementing experimental data. These theoretical models can predict spectroscopic properties and help to elucidate reaction mechanisms, offering a powerful tool for structural analysis.

Integration of Artificial Intelligence and Machine Learning in Quinoline Reaction Design

The design and optimization of synthetic reactions is a complex and often time-consuming process. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical synthesis. These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes.

For the synthesis of this compound, AI and ML could be applied in several ways:

Reaction Prediction: ML models can be trained to predict the most likely products and yields of a reaction given a set of reactants and conditions. This can help chemists to screen potential synthetic pathways in silico before committing to laboratory work.

Condition Optimization: AI algorithms can identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and selectivity for this compound. This data-driven approach can be more efficient than traditional trial-and-error methods.

Retrosynthesis Planning: Computer-aided synthesis planning (CASP) tools powered by ML can propose complete synthetic routes to a target molecule, starting from commercially available precursors. This can accelerate the discovery of new and more efficient ways to synthesize complex quinolines.

The integration of ML with high-throughput experimentation (HTE) is expected to further revolutionize reaction design by enabling the rapid collection of large datasets to train more accurate predictive models.

Exploration of New Derivatization Pathways for Enhanced Material Properties

The core structure of this compound serves as a versatile scaffold that can be chemically modified to create new molecules with tailored properties. Derivatization, or the process of adding new functional groups to the molecule, is a key strategy for developing advanced materials.

Future research in this area will likely focus on:

Introducing Functional Groups: The addition of electron-donating groups (e.g., -OCH₃, -OH) or electron-withdrawing groups (e.g., -NO₂, -CF₃) can modulate the electronic properties, lipophilicity, and receptor-binding affinities of the quinoline ring. This is particularly relevant for applications in medicinal chemistry and materials science.

Creating Hybrid Molecules: Fusing the this compound core with other heterocyclic systems (e.g., furan, pyrazole, indole) can lead to hybrid compounds with significantly enhanced biological activity or novel photophysical properties.

Polymerization: Incorporating the quinoline moiety into polymer chains is a promising route to developing new materials for applications such as polymer light-emitting diodes (PLEDs), sensors, and electrochromic devices. The protonation/deprotonation of the quinoline nitrogen can make these polymers pH-responsive.

Metal Complexation: Quinoline derivatives, particularly those with chelating groups like 8-hydroxyquinoline, are excellent ligands for forming metal complexes. These complexes can exhibit unique optical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs) and as chemical sensors.

By systematically exploring these derivatization pathways, researchers can fine-tune the properties of this compound to meet the demands of a wide range of scientific and technological applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.